2-Ethyl-1,3-hexanediol

Beschreibung

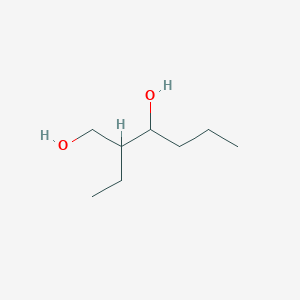

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylhexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLALWYNXFYRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025292 | |

| Record name | 2-Ethyl-1,3-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless, odorless, hygroscopic liquid; [Hawley] | |

| Record name | 1,3-Hexanediol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethohexadiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244.2 °C @ 760 MM HG | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

127 °C, 260 °F (127 °C) (OPEN CUP) | |

| Record name | Ethohexadiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER 0.6% WT/WT; SOLUBILITY OF WATER IN ETHOHEXADIOL 10.8% WT/WT; SOL IN ETHANOL, ISOPROPANOL, PROPYLENE GLYCOL, CASTOR OIL, MISCIBLE WITH CHLOROFORM, DIETHYL ETHER | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9325 @ 22 °C/4 °C, FAINT ODOR OF WITCH HAZEL; DISTILLATION RANGE 241-249 °C; DENSITY: 0.939-0.943 @ 20 °C/20 °C /CRUDE/ | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.03 | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

LESS THAN 0.01 MM HG @ 20 °C | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SLIGHTLY OILY LIQ, COLORLESS LIQUID | |

CAS No. |

94-96-2 | |

| Record name | 2-Ethyl-1,3-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethohexadiol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etohexadiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethohexadiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Hexanediol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1,3-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOHEXADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JGK7U88V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °C | |

| Record name | 2-ETHYL-1,3-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol (CAS 94-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,3-hexanediol (CAS 94-96-2), a versatile diol with a history of application as an insect repellent and current uses in various industrial and commercial products. This document collates critical data on its chemical and physical properties, outlines its primary synthesis route, and summarizes its toxicological profile. Detailed data is presented in structured tables for ease of reference, and a representative synthesis workflow is visualized. This guide is intended to serve as a foundational resource for professionals in research, development, and formulation who are working with or exploring the applications of this compound.

Chemical and Physical Properties

This compound is a colorless, slightly viscous, and nearly odorless liquid.[1] It is characterized by its high boiling point and low vapor pressure.[1][2] The compound is slightly soluble in water but miscible with many organic solvents.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C8H18O2 | [2] |

| Molecular Weight | 146.23 g/mol | [2] |

| Appearance | Colorless, oily, slightly viscous liquid | [3][4] |

| Odor | Odorless | [2] |

| Melting Point | -40 °C (-40 °F) | [2][3][4][5] |

| Boiling Point | 241-249 °C (466-480 °F) at 760 mmHg | [3][4][6] |

| Density | 0.933 - 0.942 g/mL at 20-25 °C | [1][3][4] |

| Viscosity | 323 cps at 20 °C | [4] |

| Flash Point | 120 - 136 °C (248 - 277 °F) | [1][4][5] |

| Solubility in Water | 0.6% - 4.2% w/w at 20 °C | [1][2][3] |

| Vapor Pressure | < 0.01 mmHg at 20 °C | [2] |

| Refractive Index | n20/D 1.451 | [3][6] |

Synthesis

The commercial production of this compound is primarily achieved through a two-step process starting from n-butyraldehyde.[3][7] The first step involves an aldol condensation of two n-butyraldehyde molecules to form the intermediate, 2-ethyl-3-hydroxyhexanal.[7][8] This is followed by the hydrogenation of the intermediate to yield this compound.[7]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on described synthesis methodologies.[7][9][10]

Step 1: Aldol Condensation

-

To a reaction vessel containing n-butyraldehyde, add 0.5-10% by weight of a phase-transfer catalyst (e.g., polyethylene glycol).[7]

-

Cool the mixture to a temperature between 0 °C and 20 °C.[7]

-

Slowly add an aqueous solution of an alkali metal hydroxide (e.g., NaOH) as a catalyst while maintaining the reaction temperature.[7]

-

Allow the reaction to proceed with stirring for a set duration.[10]

-

After the reaction, the mixture may be neutralized with an acid.[7]

-

Separate the organic phase containing the intermediate product, 2-ethyl-3-hydroxyhexanal.[7]

Step 2: Hydrogenation

-

Transfer the organic phase from Step 1 to a suitable hydrogenation reactor.

-

Conduct the hydrogenation at a temperature ranging from 30 °C to 200 °C and a pressure of 5 to 100 bar.[7]

-

After the reaction is complete, filter out the catalyst.

-

Purify the resulting this compound by vacuum distillation.[7]

Synthesis Workflow

Applications

Historically, this compound was widely used as an insect repellent, effectively deterring mosquitoes, black flies, and other biting insects.[3][11][12] While its use as a standalone topical insect repellent in some regions has been discontinued due to developmental toxicity concerns in animal studies, it still finds application in various industrial and commercial products.[4][13]

Current applications include:

-

Plasticizers: It is used in the plastics and resin industry to improve flexibility and durability.[11][14]

-

Cosmetics: It functions as a solvent, emollient, and coupling agent in creams, lotions, and shampoos.[1]

-

Inks: It is used as a solvent in printing inks to enhance penetration.[11][14]

-

Chemical Intermediate: It serves as a raw material for the synthesis of alkyd resins, plasticizers, and polyurethanes.[1][15]

-

Industrial Solvent: Its properties make it a useful solvent in various industrial processes.[16]

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological studies. It is classified as a severe eye irritant and may be harmful if swallowed or absorbed through the skin.[4][6] Animal studies have indicated potential for adverse reproductive and fetal effects at high doses.[4]

| Toxicity Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1400 - 2710 mg/kg | [4][17] |

| LD50 | Mouse | Oral | 1900 mg/kg | [4] |

| LD50 | Rabbit | Dermal | 2000 mg/kg - >10 mL/kg | [1][4][17] |

| Eye Irritation | Rabbit | - | Severe | [4][6] |

| Skin Irritation | Rabbit | - | Mild | [4] |

Mechanism of Action (Insect Repellent)

The primary mechanism of this compound as an insect repellent is deterrence rather than insecticidal action.[11] It is believed to work by interfering with the insect's sensory receptors, making the treated surface unattractive for landing and biting. The specific molecular targets and signaling pathways involved in this repellency are not well-elucidated in the available literature.

Analytical Methods

While specific, detailed analytical protocols were not found in the initial search, a general method for the determination of ethyl hexanediol involves a colorimetric reaction. The compound reacts with concentrated sulfuric acid and p-dimethylaminobenzaldehyde to produce a colored compound that can be quantified spectrophotometrically at 500 nm.[2] Modern analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) would be suitable for its identification and quantification, though specific validated methods were not detailed in the search results.

Conclusion

This compound is a chemical with a range of established industrial applications, stemming from its properties as a diol, solvent, and plasticizer. While its historical use as a primary insect repellent has been curtailed in some jurisdictions due to toxicological findings, it remains a relevant compound in various formulations. This guide provides core technical data to support its safe handling, application, and further research by professionals in the field. Further investigation into its mechanism of action as a repellent and the development of modern, validated analytical methods could provide deeper insights and potentially broaden its application landscape.

References

- 1. penpoly.com [penpoly.com]

- 2. This compound | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 94-96-2 [chemicalbook.com]

- 4. godavaribiorefineries.com [godavaribiorefineries.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound CAS#: 94-96-2 [m.chemicalbook.com]

- 7. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 8. newtopchem.com [newtopchem.com]

- 9. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 10. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 11. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. en.wikipedia.org [en.wikipedia.org]

- 14. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]

- 15. This compound, 97% 94-96-2 India [ottokemi.com]

- 16. nbinno.com [nbinno.com]

- 17. tcichemicals.com [tcichemicals.com]

2-Ethyl-1,3-hexanediol chemical and physical properties

An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol: Chemical and Physical Properties

Introduction

This compound (CAS No. 94-96-2), also known as ethohexadiol, is a viscous, colorless, and nearly odorless organic compound.[1][2][3] It is a diol, meaning it possesses two hydroxyl (-OH) groups, which contribute to its unique physical and chemical properties. Commercially, it is produced by the hydrogenation of butyraldol.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications, and standardized experimental protocols for its characterization, designed for researchers, scientists, and professionals in drug development.

Chemical Identification and Structure

This compound is a chiral molecule that exists as a mixture of isomers.[2][5] Its structure consists of a six-carbon hexane backbone with an ethyl group at the second carbon and hydroxyl groups at the first and third positions.

| Identifier | Value |

| IUPAC Name | 2-Ethylhexane-1,3-diol |

| CAS Number | 94-96-2[4] |

| Molecular Formula | C₈H₁₈O₂[6][7] |

| Molecular Weight | 146.23 g/mol [6][8][9] |

| Synonyms | Ethohexadiol, Ethyl hexanediol, Octylene glycol[6][10] |

| InChI Key | RWLALWYNXFYRGW-UHFFFAOYSA-N[5][9] |

| SMILES String | CCCC(O)C(CC)CO[5][9] |

| EC Number | 202-377-9[6][10] |

Physical and Chemical Properties

This compound is a hygroscopic (moisture-absorbing) liquid.[4][10] Its high boiling point and low vapor pressure make it a low-volatility organic compound.[1]

| Property | Value | Source(s) |

| Appearance | Colorless, slightly viscous, oily liquid | [1][3][4][11] |

| Odor | Odorless | [2][3][6][8] |

| Boiling Point | 241-249 °C (at 760 mmHg) | [4][5][7][8] |

| Melting Point | -40 °C (sets to a glass) | [1][4][5][8][12] |

| Density | 0.933 - 0.942 g/mL (at 20-25 °C) | [1][4][5][13] |

| Refractive Index (n20/D) | 1.451 | [4][5][12] |

| Vapor Pressure | <0.01 hPa (<0.01 mmHg) at 20 °C | [4][6][8] |

| Vapor Density | 5.0 (air = 1) | [4][5][6] |

| Flash Point | 136 °C (276.8 °F) - closed cup | [1][2][9] |

| Autoignition Temperature | 340 °C (644 °F) | [2][4] |

| Solubility in Water | 4.2% or 42 g/L at 20 °C | [1][4][6] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [4] |

| LogP (Octanol/Water Partition Coeff.) | 3.63 at 20°C | [4][14] |

| Viscosity | 323 mPa·s (cps) at 20 °C | [3][14] |

Applications

The unique properties of this compound lend it to a variety of industrial and commercial applications.

Caption: Applications of this compound.

-

Insect Repellent : It is a well-established insect repellent, effective against mosquitoes, black flies, chiggers, and other biting insects.[1][4][11]

-

Solvents and Intermediates : Due to its ability to dissolve a wide range of organic compounds, it is used as a solvent for resins and inks.[4][11][15] It also serves as a chemical intermediate in the production of polyurethane resins and other specialty chemicals.[1][4][15]

-

Cosmetics : It functions as an emollient and lubricant in cosmetic creams and lotions, similar to glycerol.[1] It is also an effective coupling agent for mixing oil and water-based systems in products like shampoos and liquid cleansing creams.[1][11]

-

Plasticizers : The compound is utilized in the plastic and resin industry as a plasticizer to improve the versatility of manufacturing processes.[11][16]

Safety and Toxicology

This compound is considered to have moderate oral toxicity.[1] It can cause serious eye irritation and damage.[2][10][12]

| Toxicity Metric | Value | Species | Source(s) |

| Oral LD50 | 1400 - 9281 mg/kg | Rat | [1][6][17] |

| Dermal LD50 | >2000 mg/kg | Rabbit | [17][18] |

| Inhalation LC0 | >3.8 mg/L | Rat | [17] |

Hazard Statements :

Precautionary Statements :

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][12]

Animal studies have indicated potential for adverse reproductive and fetal effects at high doses.[3][10] Standard laboratory safety protocols, including the use of safety goggles and gloves, should be followed when handling this chemical.[14][19]

Experimental Protocols

Accurate determination of physical properties is crucial for the application and handling of chemical compounds. Below are generalized protocols for measuring key properties of this compound.

Caption: Experimental workflows for property determination.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[20][21]

Apparatus :

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Liquid paraffin or mineral oil

Procedure :

-

Fill the small test tube with a few milliliters of this compound.[20][22]

-

Place the capillary tube into the test tube with the sealed end facing upwards.[21]

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or oil bath, ensuring the heating liquid is above the sample level but below the opening of the test tube.[21][23]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source once a continuous and rapid stream of bubbles is observed.[21]

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[21][22] Record this temperature.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[24]

Apparatus :

-

Flasks with stoppers

-

Constant temperature bath with shaker

-

Analytical balance

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Procedure :

-

Add an excess amount of this compound (solute) to a known volume of the solvent (e.g., distilled water) in a flask. This ensures a saturated solution is formed.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 20°C).[25]

-

Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand at the same constant temperature to let undissolved solute settle.

-

Carefully remove a sample of the supernatant liquid. It is critical to separate the saturated solution from the undissolved solid, which can be achieved by filtration or centrifugation.[24]

-

Analyze the concentration of the solute in the clear, saturated solution using a pre-validated analytical method.[26]

-

The determined concentration represents the solubility of the compound at that specific temperature.

Conclusion

This compound is a versatile diol with a well-characterized profile of chemical and physical properties. Its low volatility, high boiling point, and unique solubility characteristics make it suitable for a wide range of applications, from an active ingredient in insect repellents to a functional component in cosmetics and industrial solvents. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling, effective application, and for the development of new formulations and research endeavors.

References

- 1. penpoly.com [penpoly.com]

- 2. fishersci.com [fishersci.com]

- 3. godavaribiorefineries.com [godavaribiorefineries.com]

- 4. This compound | 94-96-2 [chemicalbook.com]

- 5. 2-エチル-1,3-ヘキサンジオール 97%, Mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 94-96-2 [m.chemicalbook.com]

- 8. This compound | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97 , Mixture of isomers 94-96-2 [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]

- 12. This compound | 94-96-2 | TCI AMERICA [tcichemicals.com]

- 13. univarsolutions.com [univarsolutions.com]

- 14. godavaribiorefineries.com [godavaribiorefineries.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound | 94-96-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 17. echemi.com [echemi.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. This compound(94-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 20. cdn.juniata.edu [cdn.juniata.edu]

- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 22. scribd.com [scribd.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 26. solubility experimental methods.pptx [slideshare.net]

A Comprehensive Technical Guide to 2-Ethyl-1,3-hexanediol: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Ethyl-1,3-hexanediol, specifically its boiling and melting points. It includes detailed experimental methodologies for the determination of these properties and presents a clear summary of quantitative data. Additionally, this guide outlines the chemical synthesis of this compound.

Core Physicochemical Data

The boiling and melting points are critical physical constants for the identification and characterization of this compound. A summary of these properties is presented below.

| Property | Value | Conditions |

| Boiling Point | 243 °C to 244.2 °C | at 760 Torr (1 atm) |

| Melting Point | -40 °C |

Experimental Protocols for Property Determination

Accurate determination of boiling and melting points is fundamental for compound characterization. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, several methods can be employed.

1. Distillation Method:

This is a common and effective method for determining the boiling point of a liquid sample.[1][2]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or oil bath).

-

Procedure:

-

Place a small volume of this compound (approximately 5-10 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the flask gently.

-

The liquid will begin to boil and its vapor will travel into the condenser.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.[1]

-

It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[2]

-

2. Thiele Tube Method:

This micro-method is suitable for small sample volumes.[3]

-

Apparatus: A Thiele tube, thermometer, a small test tube, a capillary tube sealed at one end, and a heat-transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer, which is then placed in the Thiele tube containing the heat-transfer fluid.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3]

-

Determination of Melting Point

For substances like this compound that are liquid at room temperature and have a very low freezing point, the determination is often referred to as the freezing point.

1. Capillary Method (for solidified sample):

This method is standard for determining the melting point of solids.[4][5] To adapt it for a low-melting-point substance, the sample must first be frozen.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, and a capillary tube.

-

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube.

-

The capillary tube is then cooled (e.g., using a dry ice/acetone bath) until the sample solidifies.

-

The capillary tube containing the solid sample is placed in the melting point apparatus.

-

The sample is heated slowly (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from when the first droplet of liquid appears to when the entire sample has melted is recorded as the melting range. For a pure compound, this range should be narrow.[4]

-

2. Differential Scanning Calorimetry (DSC):

DSC is a thermoanalytical technique that can be used to determine melting and freezing points with high precision.[2][5]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Procedure:

-

A small, accurately weighed sample of this compound is sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are cooled to a temperature below the expected freezing point.

-

They are then heated at a controlled rate.

-

The instrument records the heat flow to the sample. An endothermic peak is observed as the sample melts. The onset temperature of this peak is taken as the melting point.

-

Chemical Synthesis Workflow

This compound is commercially produced through the aldol condensation of n-butyraldehyde followed by hydrogenation.[6][7][8]

Application Logic: Insect Repellency

While the precise signaling pathway for the insect repellent action of this compound is not fully elucidated in publicly available literature, the general mechanism of action for many repellents involves interference with an insect's olfactory system. This can be represented as a logical workflow.

References

- 1. vernier.com [vernier.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ursinus.edu [ursinus.edu]

- 5. westlab.com [westlab.com]

- 6. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 7. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 8. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Ethyl-1,3-hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethyl-1,3-hexanediol in water and a range of common organic solvents. The information is intended to support research, development, and formulation activities where this compound is utilized as a solvent, coupling agent, or active ingredient.

Core Topic: Solubility Profile of this compound

This compound is a colorless, slightly viscous liquid with a chemical formula of C8H18O2. Its unique structure, featuring both a hydrocarbon backbone and two hydroxyl groups, imparts a distinct solubility profile that makes it a versatile component in various applications, including cosmetics, insect repellents, and industrial formulations.

Data Presentation: Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 42 g/L[1][2] | 20 |

| 4.2%[1][3] | 20 | ||

| Ethanol | C₂H₅OH | Soluble[1][3][4][5] | Not Specified |

| Miscible[6] | Not Specified | ||

| Ether (Diethyl Ether) | (C₂H₅)₂O | Soluble[1][3][4][5] | Not Specified |

| Miscible[4] | Not Specified | ||

| Chloroform | CHCl₃ | Miscible[4] | Not Specified |

| Isopropanol | C₃H₈O | Soluble[4][5] | Not Specified |

| Propylene Glycol | C₃H₈O₂ | Soluble[4][5] | Not Specified |

| Castor Oil | N/A | Soluble[4][5] | Not Specified |

| Aliphatic Hydrocarbons | N/A | Good Compatibility[7] | Not Specified |

| Mineral Oils | N/A | Relatively Insoluble[7] | Not Specified |

| Paraffin Oils | N/A | Relatively Insoluble[7] | Not Specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in characterizing a compound's physicochemical properties. The following are detailed methodologies for qualitatively and quantitatively assessing the solubility of a liquid substance like this compound.

Qualitative Solubility Assessment (Visual Miscibility Method)

This method provides a rapid, preliminary assessment of a solvent's ability to dissolve this compound.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Glass test tubes with stoppers

-

Vortex mixer (optional)

-

Constant temperature bath

Procedure:

-

Ensure all glassware is clean and dry.

-

Using a calibrated pipette, add a specific volume (e.g., 2 mL) of the solvent into a glass test tube.

-

Place the test tube in a constant temperature bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate.

-

Add an equal volume (2 mL) of this compound to the same test tube.

-

Stopper the test tube and vortex or invert it gently for 1-2 minutes to ensure thorough mixing.

-

Return the test tube to the constant temperature bath and allow it to stand undisturbed for at least 24 hours.

-

Visually inspect the mixture for the presence of one or more phases.

Interpretation of Results:

-

Miscible: A single, clear, and homogenous liquid phase is observed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time. Two distinct layers may form upon standing.

-

Immiscible: Two distinct liquid layers are clearly visible.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the precise concentration of this compound that will dissolve in a given solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound

-

Solvent of interest

-

Glass flasks with airtight stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess is crucial to ensure that a saturated solution is formed.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker with the temperature controlled to the desired value (e.g., 20°C).

-

Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the flask to stand in the temperature-controlled environment for several hours to allow the undissolved this compound to separate.

-

Carefully withdraw a sample from the clear, supernatant layer using a pipette.

-

Immediately filter the sample using a syringe filter to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L, g/100mL, or as a weight percentage.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. This compound | 94-96-2 [chemicalbook.com]

- 2. This compound (mixture of DL-and meso-form) for synthesis 94-96-2 [sigmaaldrich.com]

- 3. bdmaee.net [bdmaee.net]

- 4. This compound | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 94-96-2 [smolecule.com]

- 6. This compound, 99%, mixture of isomers 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. penpoly.com [penpoly.com]

- 8. univarsolutions.com [univarsolutions.com]

Spectroscopic Profile of 2-Ethyl-1,3-hexanediol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1,3-hexanediol, a compound relevant to researchers, scientists, and professionals in drug development. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data in a structured format, alongside detailed experimental protocols and visual workflows to facilitate understanding and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shifts, multiplicities, and integration values for this compound are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.85 - 1.00 | m | 6H | CH₃ (terminal methyls) |

| 1.20 - 1.65 | m | 6H | CH₂ (methylene groups) |

| 3.50 - 3.80 | m | 3H | CH-OH and CH₂-OH |

| 4.00 - 4.50 | br s | 2H | OH (hydroxyl protons) |

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts for the carbon atoms in this compound are presented in the following table.

| Chemical Shift (δ) ppm | Assignment |

| ~11.7 | CH₃ |

| ~14.0 | CH₃ |

| ~22.0 | CH₂ |

| ~25.0 | CH₂ |

| ~35.0 | CH₂ |

| ~45.0 | CH |

| ~65.0 | CH₂-OH |

| ~75.0 | CH-OH |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer, such as a Varian XL-100 or similar instrument, is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a lower natural abundance, a greater number of scans are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phasing and baseline correction are applied to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

The major absorption bands in the IR spectrum of this compound are summarized below. The spectrum is typically acquired as a liquid film.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 3400 (broad) | O-H | Alcohol, H-bonded |

| 2850 - 3000 | C-H | Alkane stretching |

| 1460 | C-H | Alkane bending |

| 1050 - 1150 | C-O | Alcohol stretching |

Experimental Protocol for FT-IR Spectroscopy

The following is a typical procedure for obtaining an FT-IR spectrum of a liquid sample like this compound:

-

Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean plates is recorded first.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions from the plates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture.

GC-MS Data

The mass spectrum of this compound shows a characteristic fragmentation pattern. While the molecular ion peak (m/z 146) may be weak or absent, several key fragment ions are typically observed.

| m/z | Proposed Fragment |

| 117 | [M - C₂H₅]⁺ |

| 101 | [M - C₃H₇]⁺ |

| 87 | [CH(OH)CH(C₂H₅)CH₂OH]⁺ |

| 73 | [CH(OH)CH(C₂H₅)]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocol for GC-MS

A general protocol for the GC-MS analysis of a volatile compound like this compound is as follows:

-

Sample Preparation: The sample is diluted in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a suitable capillary column (e.g., DB-5). The oven temperature program is set to ensure good separation of the analyte. The mass spectrometer is set to scan a relevant mass range.

-

Injection: A small volume of the prepared sample is injected into the hot injection port of the GC, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated based on its boiling point and interaction with the stationary phase.

-

Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

-

Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification.

2-Ethyl-1,3-hexanediol: A Versatile Chiral Building Block in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 23, 2025 – 2-Ethyl-1,3-hexanediol, a readily available diol, is gaining significant traction as a versatile and stereochemically rich building block in organic synthesis. This technical guide provides an in-depth analysis of its applications, particularly in the synthesis of complex, biologically active molecules, for researchers, scientists, and professionals in drug development. Its utility is highlighted through its role as a chiral precursor in the stereoselective synthesis of insect pheromones, showcasing its potential for creating value-added compounds from a simple starting material.

Core Properties and Availability

This compound is a colorless, viscous liquid with the chemical formula C₈H₁₈O₂.[1][2][3] It possesses two stereocenters, making it a valuable starting point for stereoselective synthesis.[4] It is commercially available as a mixture of diastereomers.[2][5] Key physical and chemical properties are summarized in Table 1.

| Property | Value |

| CAS Number | 94-96-2 |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | 241-249 °C |

| Melting Point | -40 °C |

| Density | 0.933 g/mL at 25 °C |

| Solubility in Water | 4.2 g/L |

| (Data sourced from multiple references)[1][2] |

Key Synthetic Transformations

The synthetic utility of this compound stems from the differential reactivity of its primary and secondary hydroxyl groups, allowing for selective transformations. Two fundamental reactions that underscore its role as a building block are its own synthesis via aldol condensation and its selective oxidation.

Synthesis of this compound

The industrial production of this compound is a two-step process commencing with the aldol condensation of n-butyraldehyde, followed by hydrogenation of the resulting β-hydroxy aldehyde intermediate, 2-ethyl-3-hydroxy-hexanal.[6][7] The use of a phase-transfer catalyst has been shown to improve the yield and controllability of the aldol condensation step.[6][7]

Experimental Protocol: Synthesis of this compound [6]

-

Aldol Condensation: To 101.0 g of n-butyraldehyde, 5.0 g of polyethylene glycol (PEG 400) is added. The mixture is cooled to 11 °C. A 0.25% aqueous solution of NaOH (171.0 g) is then added at a rate that maintains the reaction temperature between 30-32 °C. The reaction is allowed to proceed for 2 hours.

-

Neutralization and Separation: The reaction mixture is neutralized with hydrochloric acid, and the organic and aqueous phases are separated.

-

Hydrogenation: The organic phase is subjected to hydrogenation with a Raney nickel catalyst at 100 °C under a hydrogen pressure of 20 bar.

-

Purification: The final product is purified by vacuum distillation.

This process affords this compound in a yield of up to 56.9%.[6]

| Reactants | Catalyst | Conditions | Yield |

| n-Butyraldehyde | NaOH, Polyethylene Glycol (Phase Transfer Catalyst), Raney Nickel (Hydrogenation) | Aldol: 30-32 °C, 2h; Hydrogenation: 100 °C, 20 bar H₂ | 56.9% |

Selective Oxidation

The presence of both a primary and a secondary alcohol allows for the selective oxidation of the secondary hydroxyl group to a ketone, yielding 2-ethyl-1-hydroxy-3-hexanone. This transformation provides a valuable intermediate with orthogonal functional groups for further elaboration.[8][9][10]

Experimental Protocol: Selective Oxidation of this compound [8]

-

Reaction Setup: 0.495 g of this compound is dissolved in approximately 3 mL of glacial acetic acid in an Erlenmeyer flask equipped with a stir bar.

-

Oxidant Addition: The flask is placed in an ice bath, and 3 mL of calcium hypochlorite solution is added slowly.

-

Reaction: The reaction is stirred at room temperature for 30 minutes. The presence of excess hypochlorite is periodically checked using starch-KI paper.

-

Workup: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed sequentially with 1N sodium hydroxide and brine, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed via rotary evaporation to yield the product.

This procedure yields 2-ethyl-1-hydroxy-3-hexanone in 87.27% yield.[8]

| Starting Material | Oxidizing Agent | Conditions | Product | Yield |

| This compound | Calcium Hypochlorite | Acetic Acid, Room Temperature, 30 min | 2-Ethyl-1-hydroxy-3-hexanone | 87.27% |

Application in Pheromone Synthesis: A Case Study of (-)-endo-Brevicomin

A compelling demonstration of this compound's utility as a chiral building block is its application in the stereoselective synthesis of (-)-endo-brevicomin, a component of the aggregation pheromone of the Western pine beetle, Dendroctonus brevicomis. This synthesis, pioneered by Mori, leverages the inherent stereochemistry of a resolved diastereomer of this compound to establish the desired stereocenters in the final product.

The synthetic strategy involves the protection of the diol, followed by a series of transformations to introduce the requisite functionality for the key cyclization step. A generalized workflow is depicted below.

Caption: Synthetic workflow for (-)-endo-brevicomin.

A crucial aspect of this synthesis is the strategic use of protecting groups to differentiate the two hydroxyl moieties, enabling their selective manipulation.[8][11] The final spiroacetal structure of endo-brevicomin is formed through an intramolecular cyclization, driven by the deprotection of the hydroxyl groups.

Future Outlook

The examples presented herein provide a glimpse into the potential of this compound as a valuable building block in organic synthesis. Its ready availability, coupled with its stereochemical complexity, makes it an attractive starting material for the synthesis of a wide range of complex molecules. Further exploration of its reactivity and the development of new stereoselective transformations will undoubtedly expand its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The ability to leverage this simple diol for the construction of intricate molecular architectures underscores the elegance and efficiency that can be achieved in modern synthetic chemistry.

References

- 1. This compound | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (mixture of DL-and meso-form) for synthesis 94-96-2 [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Catalytic synthesis of endo-brevicomin and related di- and tri-oxabicyclo[x.2.1] systems - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. WO2018154244A1 - Method for the synthesis of pheromones - Google Patents [patents.google.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Synthesis of the Insect Pheromone (2S,3S,7RS)-Diprionyl Acetate by Diastereoselective Protonation [ouci.dntb.gov.ua]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol (Ethohexadiol, Rutgers 612)

This technical guide provides a comprehensive overview of 2-Ethyl-1,3-hexanediol, a versatile chemical compound known for its use as an insect repellent and as a solvent in various industrial and cosmetic applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed information on its synonyms, physicochemical properties, and key experimental protocols.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of its synonyms is provided below to aid in literature searches and material identification.[1][2][3][4][5][6]

-

Ethohexadiol

-

Rutgers 612

-

Ethyl hexanediol

-

Octylene glycol

-

Carbide 6-12

-

Repellent 612

-

6-12 Insect Repellent

-

2-Ethylhexane-1,3-diol

-

1,3-Hexanediol, 2-ethyl-

-

2-Ethyl-1,3-hexylene glycol

-

Ethylhexylene glycol

-

2-Ethyl-3-propyl-1,3-propanediol

-

3-Hydroxymethyl-n-heptan-4-ol

-

Diol-Kyowa 8

-

ENT 375

-

Latka 612

-

NSC 3881

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its application in various formulations and chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C8H18O2 | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| CAS Number | 94-96-2 | [1][2] |

| Appearance | Colorless, slightly viscous, oily liquid | [1][7] |

| Odor | Odorless | [2][8] |

| Melting Point | -40 °C (-40 °F) | [1][2][8] |

| Boiling Point | 241-249 °C (466-480 °F) at 760 mmHg | [1][2][8] |

| Density | 0.933 - 0.9422 g/mL at 20-25 °C | [1][3] |

| Flash Point | 136 °C (276.8 °F) (Pensky-Martens Closed Cup) | [7][8] |

| Autoignition Temperature | 340 °C (644 °F) | [1] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [2] |

| Vapor Density | 5.0 (Air = 1) | [1][2] |

| Refractive Index | 1.451 at 20 °C | [1] |

| Water Solubility | 4.2 g/L (4.2%) at 20 °C | [1] |

| logP (Octanol/Water) | 1.25 - 3.63 at 20 °C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below. These protocols are derived from established literature and patents.

This protocol describes a two-step process for synthesizing this compound from n-butyraldehyde.[9][10] The first step is an aldol condensation to form the intermediate 2-ethyl-3-hydroxyhexanal, which is then hydrogenated to the final product. A phase-transfer catalyst is used to improve reaction efficiency.

Step 1: Aldol Condensation

-

In a suitable reactor, place 101.0 g of n-butyraldehyde and 5.0 g of polyethylene glycol (PEG 400) as a phase-transfer catalyst.

-

Cool the mixture to approximately 11 °C.

-

Slowly add a total of 171.0 g of a 0.25% aqueous solution of sodium hydroxide (NaOH). The rate of addition should be controlled to maintain the reaction temperature between 30-32 °C.

-

After the addition is complete, continue stirring the mixture for 2 hours at this temperature.

-

Neutralize the mixture with hydrochloric acid.

-

Allow the phases to separate and collect the organic phase containing the intermediate product, 2-ethyl-3-hydroxyhexanal.

Step 2: Hydrogenation

-

Transfer the organic phase from Step 1 to a high-pressure reactor.

-

Add a Raney nickel catalyst.

-

Pressurize the reactor with hydrogen gas to 20 bar.

-

Heat the mixture to 100 °C and maintain these conditions with stirring until the reaction is complete.

-

After cooling and depressurizing, the catalyst is removed by filtration.

-

The final product, this compound, can be purified by vacuum distillation.

This protocol outlines the selective oxidation of the secondary alcohol group in this compound to a ketone, yielding 2-ethyl-1-hydroxy-3-hexanone, using calcium hypochlorite.[11]

-

Transfer 0.5 g of this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 3 mL of glacial acetic acid to the flask.

-

Place the flask in an ice bath to cool the mixture.

-

Slowly add 3 mL of calcium hypochlorite solution while stirring.

-

Remove the flask from the ice bath and continue to stir at room temperature for 30 minutes.

-

Periodically check for the presence of excess hypochlorite using starch-KI paper (a dark purple color indicates excess). If necessary, add a few more drops of the calcium hypochlorite solution.

-

Once the reaction is complete, transfer the mixture to a separatory funnel for extraction with diethyl ether.

-

Wash the ether extract three times with 10 mL of 1N sodium hydroxide (NaOH) solution, followed by one wash with 5 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried ether solution into a round-bottom flask and remove the solvent using a rotary evaporator to isolate the product, 2-ethyl-1-hydroxy-3-hexanone.[11]

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the chemical synthesis pathway of this compound from n-butyraldehyde, as described in the experimental protocol.

Caption: Synthesis of this compound from n-butyraldehyde.

References

- 1. This compound | 94-96-2 [chemicalbook.com]

- 2. This compound | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. SID 134971457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-India Fine Chemicals [indiafinechemicals.com]

- 7. penpoly.com [penpoly.com]

- 8. fishersci.com [fishersci.com]

- 9. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 10. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 11. odinity.com [odinity.com]

Health and safety data for 2-Ethyl-1,3-hexanediol

An In-depth Technical Guide on the Health and Safety of 2-Ethyl-1,3-hexanediol

This technical guide provides a comprehensive overview of the health and safety data for this compound (CAS No. 94-96-2), intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets, regulatory assessments, and scientific literature.

Chemical and Physical Properties

This compound is a colorless, nearly odorless, high-boiling, and slightly viscous liquid.[1][2] It is relatively insoluble in water but soluble in alcohols and ethers.[1][2] Its hygroscopic nature means it can absorb moisture from the air.[3][4]

| Property | Value | Source(s) |

| Synonyms | Ethohexadiol, Octylene glycol, Ethyl hexanediol | [3] |

| Molecular Formula | C₈H₁₈O₂ | [5] |

| Molecular Weight | 146.23 g/mol | [1][6] |

| Appearance | Oily, colorless liquid | [3][4] |

| Odor | Odorless | [1][3] |

| Boiling Point | 243-249 °C | [1][2][7] |

| Melting/Freezing Point | -40 °C (sets to glass) | [1][6][7] |

| Flash Point | 136 °C (276.8 °F) | [1][7] |

| Density / Specific Gravity | ~0.942 g/mL at 20-25 °C | [1][6] |

| Vapor Pressure | < 0.01 mm Hg at 20 °C | [3][6] |

| Vapor Density | 5.03 (Air = 1) | [3][6] |

| Water Solubility | 4.2 wt% at 20 °C | [1] |

| log Pow (Octanol/Water) | 0.6 | [7] |

| Viscosity | 323 cps at 20 °C | [3] |

Toxicological Data

The toxicological profile of this compound indicates low to moderate acute toxicity via oral and dermal routes, low acute inhalation toxicity, but significant potential for serious eye damage.[8][9][10] It is also noted for causing adverse reproductive and developmental effects in animal studies at high doses.[3][4]

Acute Toxicity

Sub-lethal effects observed in acute toxicity studies include sluggishness, unsteady gait, prostration (weakness/exhaustion), and congestion of the lungs and abdominal viscera.[8]

| Endpoint | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 1400 - 9281 mg/kg | [1][3][9][11] |

| LD₅₀ | Mouse | Oral | 1900 mg/kg | [3] |

| LD₅₀ | Rabbit | Oral | 2600 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | 2000 - 18700 mg/kg | [3][8][9][11] |

| LD₅₀ | Guinea Pig | Dermal | >10 mL/kg | [3] |

| LC₀ | Rat | Inhalation | > 3.8 mg/L (4 h) | [8][9] |

Irritation and Sensitization

The most significant hazard associated with acute exposure is severe eye irritation.[3][4] Skin irritation is generally mild, though repeated contact can lead to more pronounced effects.[8][12]

| Endpoint | Species | Result | Source(s) |

| Skin Irritation | Rabbit | Mild; slight erythema and edema, reversible within 48h (OECD TG 404) | [3][8][11] |

| Skin Irritation | Human | Minor primary irritation (13%); slight to moderate cumulative irritation (93%) | [8][12] |

| Eye Irritation | Rabbit | Severe; marked conjunctivitis, iritis, corneal injury (Draize test) | [3][8][11] |

| GHS Classification | - | Causes serious eye damage (H318) | [9][10] |

| Skin Sensitization | Human | Weak sensitizer; 1% of subjects became sensitized | [1][8] |

Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Effects Observed | Source(s) |

| 2 years | Rat | Oral (diet) | - | Reduced growth rates; mortality at highest dose (8%) | [8] |

| 18 weeks | Rabbit | Dermal | 0.9 mL/kg/day | No evidence of toxicity | [8] |

Genotoxicity and Carcinogenicity

Based on the weight of available evidence, this compound is not considered to be genotoxic.[8] Carcinogenicity data is limited and considered insufficient for a conclusive assessment.[8]

| Assay | System | Result | Source(s) |

| Sister Chromatid Exchange | CHO cells | Negative | [8] |

| Micronucleus Test | Rat (in vivo) | Negative | [8] |

| Carcinogenicity | Mouse (dermal) | Skin lesions, inflammation; no significant increase in tumors | [8] |

| Carcinogenicity | Rabbit (dermal) | No increase in tumors | [8] |

Reproductive and Developmental Toxicity

Animal studies have demonstrated that this substance can cause developmental toxicity, but typically at doses that also produce maternal toxicity.[3][4][8]

| Study Type | Species | Route | NOAEL | Key Findings | Source(s) |

| Developmental | Rat | Gavage | 1000 mg/kg/day | Maternal toxicity and lethality at ≥2000 mg/kg/day. Fetal toxicity and teratogenicity (tail malformations) at 2000 mg/kg/day. | [3][4][8] |

| Developmental | Rat | Dermal | >3768 mg/kg/day (maternal) | Decreased maternal body weight and increased liver weight at highest dose. No variations in reproductive factors. | [8] |

Ecotoxicological Data

| Endpoint | Species | Value | Exposure Time | Source(s) |

| LC₅₀ | Ictalurus punctatus (Channel catfish) | 624 mg/L | 96 h | [9] |

| EC₅₀ | Daphnia magna (Water flea) | > 100 mg/L | 48 h | [9] |

| EC₅₀ | Desmodesmus subspicatus (Green algae) | > 100 mg/L | 72 h | [9] |

| NOEC | Microorganisms | 31.2 mg/L | 28 d | [9] |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation of toxicological data. The studies cited for this compound often follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity Testing (Based on OECD TG 420, 423, 425)

The goal of acute oral toxicity studies is to determine the dose of a substance that causes mortality or significant adverse effects after a single oral administration.[13][14][15]

-

Principle : A stepwise procedure is used where a single group of animals is dosed at a defined level. The outcome of this first step determines the dose for the next group. This minimizes the number of animals required.[14][16]

-

Animal Selection : Healthy, young adult rodents (commonly rats, preferably females) are used.[15][16] Animals are acclimatized to laboratory conditions before the study.

-

Dose Administration : The test substance is administered by gavage in a single dose.[16] Animals are fasted (food, but not water, withheld) overnight prior to dosing to promote absorption.[15][16] The volume administered is typically limited (e.g., ≤1 mL/100g body weight for rodents in non-aqueous vehicles).[15]

-

Observation Period : Animals are observed closely for the first several hours post-dosing and then daily for at least 14 days.[16][17] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and nervous system effects.[16] Body weight is recorded weekly.[17]

-

Endpoint : The primary endpoint is mortality, but signs of evident toxicity are also recorded to determine the appropriate toxic class or LD₅₀ value.[13][17] A full necropsy is performed on all animals at the end of the study.[17]

Dermal and Ocular Irritation Testing (Based on OECD TG 404 & 405)

These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) changes to the skin or eye upon contact.

-

Principle : The test substance is applied to the skin or into the conjunctival sac of the eye of an animal (typically an albino rabbit) and the resulting effects are scored and evaluated.

-

Skin Irritation (TG 404) : A small amount (e.g., 0.5 mL) of the undiluted substance is applied to a shaved patch of skin on the animal's back.[8] The patch is covered with an occlusive dressing for a set period, usually 4 hours.[8] The dressing is then removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Eye Irritation (TG 405) : A small volume (e.g., 0.1 mL) of the substance is instilled into the conjunctival sac of one eye of the rabbit.[8] The other eye serves as an untreated control. The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at set intervals after application.[8]

Developmental Toxicity Study (Based on OECD TG 414)

This type of study is designed to provide information on the potential effects of a substance on pregnant females and the developing embryo and fetus.

-

Principle : The test substance is administered to pregnant animals (usually rats or rabbits) during the period of major organogenesis.[8]

-

Dose Administration : At least three dose levels and a concurrent control group are used. The highest dose is intended to produce some maternal toxicity but not more than 10% mortality.[18] The lowest dose should not induce any observable adverse effects (NOAEL).[18] For the gavage study on this compound, doses were given daily from gestation day 6 to 15.[8]

-

Observations : Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption. Just prior to normal delivery, the dams are euthanized, and the uterus is examined.

-

Endpoints : Maternal endpoints include mortality, body weight, and liver weight.[8] Developmental endpoints include the number of viable fetuses, fetal body weights, sex ratio, and detailed examination of fetuses for any external, visceral, or skeletal abnormalities (teratogenicity).[3][4]

Safety and Handling

-

Hazard Summary : WARNING! Causes serious eye damage.[9][10] May be harmful if swallowed or absorbed through the skin.[3][4] Animal studies have shown adverse reproductive and fetal effects at high doses.[3][4]

-

Personal Protective Equipment (PPE) :

-

Eyes : Chemical splash goggles are required.[3] An eyewash facility should be readily available.[3]

-

Skin : Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory : Use with adequate ventilation. If workplace conditions warrant, a respirator program meeting OSHA or European standards must be followed.[3]

-

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting eyelids. Seek immediate medical attention.[3][4]

-

Skin : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]

-

Ingestion : If victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[3]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[3]

-

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, strong acids).[3] Protect from moisture.[3]

-

Spills : Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Ensure adequate ventilation.[3]

References

- 1. penpoly.com [penpoly.com]

- 2. This compound | 94-96-2 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. godavaribiorefineries.com [godavaribiorefineries.com]

- 5. fishersci.fr [fishersci.fr]

- 6. This compound | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. echemi.com [echemi.com]

- 10. chemos.de [chemos.de]

- 11. The acute toxicity and primary irritancy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. umwelt-online.de [umwelt-online.de]

- 17. oecd.org [oecd.org]

- 18. Redirecting [linkinghub.elsevier.com]

Toxicological Profile of 2-Ethyl-1,3-hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-hexanediol (CAS No. 94-96-2), a colorless, viscous liquid, has been utilized in various industrial and consumer products, including as an insect repellent and a solvent. A thorough understanding of its toxicological profile is essential for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and logical relationships of the toxicological assessments.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | Colorless, viscous liquid[1] |

| Boiling Point | 243-244 °C[1] |

| Melting Point | -40 °C (sets to a glass) |